Nordeprenyl-d5
Description
Overview of Nordeprenyl (B1670301) (Desmethylselegiline) as a Parent Chemical Entity
Nordeprenyl, also known as desmethylselegiline, is the primary active metabolite of selegiline (B1681611), a medication used in the management of Parkinson's disease and depression. wikipedia.orgmedchemexpress.com Selegiline itself is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine (B1211576) in the brain. nih.govnih.gov By inhibiting MAO-B, selegiline increases dopamine levels, which can help alleviate the motor symptoms of Parkinson's disease. nih.gov
Like its parent compound, nordeprenyl is also a selective and irreversible inhibitor of MAO-B. wikipedia.org It is formed in the liver through the metabolism of selegiline. wikipedia.org While selegiline is metabolized to both levomethamphetamine and levoamphetamine, nordeprenyl is only metabolized to levoamphetamine. wikipedia.org Research has shown that nordeprenyl possesses neuroprotective, antioxidant, and antiapoptotic properties that appear to be independent of its MAO-B inhibitory activity. wikipedia.org Some studies even suggest that nordeprenyl is more potent in these effects than selegiline itself. wikipedia.org
Rationale for Deuteration in Academic Research Contexts
The strategic replacement of hydrogen atoms with deuterium (B1214612) in a molecule, a process known as deuteration, has become an increasingly valuable tool in academic research and drug development. mdpi.commusechem.com The fundamental reason for this lies in the "kinetic isotope effect" (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). mdpi.com This increased bond strength can significantly slow down the rate of chemical reactions where the cleavage of this bond is the rate-limiting step. researchgate.net
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. mdpi.comnih.gov By deuterating specific sites on a drug molecule that are susceptible to metabolic breakdown, researchers can slow down its metabolism. researchgate.net This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile. symeres.commdpi.com
Furthermore, deuteration is extensively used to synthesize internal standards for quantitative bioanalysis. numberanalytics.com Deuterated analogues of a target analyte are considered the gold standard for internal standards in mass spectrometry-based assays. restek.com Because they have nearly identical physicochemical properties to the analyte, they co-elute during chromatographic separation and experience similar matrix effects, but can be distinguished by their higher mass. restek.comnumberanalytics.com This allows for highly accurate and precise quantification of the analyte in complex biological matrices. biopharmaservices.com The development of new and efficient methods for selective deuteration of organic molecules is an active area of research. rsc.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-UPKDRLQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of Nordeprenyl D5
Metabolic Fate and the Deuterium Kinetic Isotope Effect
The metabolism of the parent compound, nordeprenyl (B1670301), primarily occurs through enzymatic reactions that involve the cleavage of carbon-hydrogen bonds. The introduction of deuterium (B1214612) at specific positions in the molecule, creating Nordeprenyl-d5, can significantly alter its metabolic rate due to the deuterium kinetic isotope effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, and therefore, its cleavage requires more energy, leading to a slower reaction rate when this is the rate-determining step. wikipedia.org
This phenomenon is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, which are often responsible for the oxidation of drug molecules. nih.gov If the deuterated positions on this compound are sites of CYP-mediated metabolism, a primary KIE would be observed, resulting in a decreased rate of metabolism compared to the non-deuterated nordeprenyl. nih.gov This can lead to a longer half-life and increased exposure of the compound in vivo. symeres.com However, it is also possible to observe an inverse KIE, where the deuterated compound reacts faster, although this is less common. wikipedia.orgd-nb.info The magnitude of the KIE provides valuable information for elucidating reaction mechanisms. libretexts.org
In Vitro Metabolic Investigations of Nordeprenyl D5
Identification of Metabolic Pathways and Metabolites of Deuterated Nordeprenyl (B1670301)
The metabolism of Nordeprenyl-d5 is investigated to elucidate how the deuterium (B1214612) label affects its biotransformation and to identify its metabolic products. These studies are crucial for understanding its disposition in biological systems and for developing analytical methods for its detection and quantification.
Oxidative Metabolism via Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are the primary catalysts for Phase I drug metabolism, responsible for introducing or exposing functional groups through oxidation, reduction, or hydrolysis nih.govdynamed.com. Selegiline (B1681611), the parent compound, is known to be metabolized by CYP enzymes nih.govnih.govoup.comnih.goveurekaselect.com. It is anticipated that this compound would follow similar oxidative pathways, potentially with altered rates due to the presence of deuterium.
Research on the parent compound, Selegiline, indicates that CYP2D6 plays a significant role in its metabolism, specifically in N-demethylation and N-depropargylation pathways, leading to the formation of Nordeprenyl and methamphetamine, respectively nih.gov. Studies on other drugs suggest that CYP3A4 is also a major enzyme involved in the metabolism of many xenobiotics dynamed.comnih.govwuxiapptec.commdpi.comnih.govamegroups.cn. While direct studies on this compound specifying the exact contribution of each CYP isoform are limited in the provided search results, it is highly probable that CYP2D6 and CYP3A4 are key players in its oxidative metabolism, similar to Selegiline nih.govnih.gov. Other CYP isoforms like CYP2A6, CYP1A2, CYP2C8, and CYP2B6 have also been implicated in the metabolism of various compounds and could potentially contribute to this compound metabolism nih.govwuxiapptec.comnih.gov.
Stereoselectivity in drug metabolism refers to the differential rates or pathways by which enantiomers of a chiral drug are metabolized. Selegiline is administered as the (R)-enantiomer. Studies on Selegiline have shown that its metabolism can be stereoselective, with the (R)-isomer being preferentially metabolized by CYP2D6 nih.gov. If this compound is synthesized as a racemic mixture or a specific enantiomer, its metabolic transformations could also exhibit stereoselectivity. The position of deuterium substitution might further influence these stereoselective processes, potentially altering the kinetic isotope effect at chiral centers or metabolic hot spots nih.gov.
Non-Cytochrome P450 Mediated Metabolism
While CYP enzymes are dominant, other enzyme systems contribute to drug metabolism evotec.comxenotech.com. Non-CYP Phase I enzymes include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), aldehyde oxidases (AO), esterases, and reductases evotec.comxenotech.comadmescope.com. Selegiline is a monoamine oxidase inhibitor, but its metabolism itself is primarily CYP-mediated. However, it is plausible that other enzymes could contribute to the metabolism of this compound, especially if specific functional groups are exposed or modified. For instance, esterases are involved in the hydrolysis of ester-containing drugs evotec.comevotec.com. While not explicitly detailed for this compound, the general landscape of drug metabolism includes these pathways evotec.comxenotech.com.
Conjugative Metabolism Pathways (Phase II)
Phase II metabolism involves the conjugation of drug molecules or their Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866). These reactions typically increase water solubility and facilitate excretion nih.govmdpi.comuomus.edu.iq. For Selegiline, its primary metabolites, such as N-desmethylselegiline, methamphetamine, and amphetamine, could potentially undergo further Phase II conjugation if they possess suitable functional groups (e.g., hydroxyl groups after potential oxidation). While specific Phase II metabolites of this compound are not detailed in the provided results, general drug metabolism principles suggest that glucuronidation and sulfation are common conjugation pathways nih.govadmescope.commdpi.comuomus.edu.iq.
Enzyme Systems for In Vitro Metabolism Studies with this compound
In vitro studies are essential for dissecting drug metabolism pathways and identifying the enzymes responsible. Several enzyme systems are commonly employed for such investigations:
Human Liver Microsomes (HLM): These are membrane vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes, particularly CYP isoforms, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs) nih.govdynamed.comscispace.commdpi.comresearchgate.netcreative-biolabs.com. HLM are widely used for metabolic profiling, stability studies, and reaction phenotyping to identify major metabolizing enzymes scispace.comresearchgate.netcreative-biolabs.com.
Recombinant CYP Enzymes: These are individual CYP isoforms expressed in systems like E. coli or insect cells. They are invaluable for definitively identifying which specific CYP isoform(s) are responsible for metabolizing a compound, by incubating the compound with single, purified enzymes nih.govwuxiapptec.comresearchgate.net.
Human Liver S9 Fractions: These fractions contain both microsomal and cytosolic enzymes, offering a broader spectrum of metabolic enzymes compared to microsomes alone. They include CYPs, FMOs, UGTs, sulfotransferases (SULTs), and various other Phase II enzymes scispace.commdpi.com.
Hepatocytes: Primary hepatocytes or cell lines (e.g., HepaRG) represent more integrated cellular systems that contain both Phase I and Phase II enzymes, as well as transporters. They can provide a more comprehensive picture of drug metabolism, including potential interplay between different metabolic pathways scispace.commdpi.comresearchgate.netcreative-biolabs.com.
Cytosolic Fractions: These fractions contain soluble enzymes, including many Phase II enzymes like sulfotransferases and glutathione S-transferases, as well as some Phase I enzymes like esterases and epoxide hydrolases, but notably lack CYPs mdpi.com.
The choice of enzyme system depends on the specific metabolic question being addressed, such as identifying primary CYP isoforms, investigating non-CYP metabolism, or assessing Phase II conjugation evotec.comxenotech.comadmescope.comcreative-biolabs.com. For this compound, studies would likely utilize HLM and recombinant CYP isoforms to pinpoint the specific enzymes involved in its oxidative metabolism, and potentially S9 fractions or hepatocytes to explore broader metabolic pathways and Phase II conjugation.
Hepatic Microsomal Fractions in Metabolic Stability Assays
Hepatic microsomes, derived from the endoplasmic reticulum of liver cells, are a primary in vitro system for studying Phase I drug metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes evotec.comgerstel.comdls.com. These microsomes contain a rich source of drug-metabolizing enzymes, including CYPs, which are essential for understanding the initial oxidative transformations of drug candidates.
In metabolic stability assays using hepatic microsomes, this compound would be incubated with these fractions in the presence of necessary cofactors, such as NADPH, to initiate enzymatic activity evotec.com. The rate of disappearance of this compound from the incubation mixture over time serves as a measure of its metabolic stability. This assay typically involves sampling at various time points, terminating the reaction, and quantifying the remaining parent compound using analytical techniques like LC-MS/MS evotec.comgerstel.com. The data generated from these studies can yield an in vitro intrinsic clearance rate, which is a key parameter for predicting in vivo hepatic clearance mmv.orgnih.gov. While specific data for this compound in this context is limited in the provided search results, the general methodology for assessing metabolic stability in hepatic microsomes is well-established for drug candidates evotec.comgerstel.comnih.gov.
Isolated Hepatocytes (Suspension and Plated Cultures) for Metabolic Characterization
Isolated hepatocytes, either in suspension or plated cultures, represent a more complete model of hepatic metabolism compared to microsomes, as they contain both Phase I and Phase II enzymes, as well as cofactors and transporters semanticscholar.organabios.comnih.gov. These systems allow for a more comprehensive characterization of a compound's metabolic fate.
In suspension cultures, hepatocytes are incubated with this compound for shorter durations (typically 2-4 hours) to assess metabolic clearance anabios.com. Plated hepatocytes, on the other hand, can be cultured for extended periods (5-7 days), enabling studies on longer-term metabolic stability, metabolite identification, and potential induction of metabolic enzymes anabios.commdpi.com. Studies using isolated hepatocytes aim to elucidate the metabolic pathways by identifying the metabolites formed from this compound. This characterization is crucial for understanding how the compound is transformed within a cellular environment that closely mimics in vivo conditions semanticscholar.orgnih.gov. While direct studies on this compound using these models are not explicitly detailed, the principles of using hepatocytes for drug metabolism studies are widely applied nih.govsemanticscholar.organabios.comnih.govfrontiersin.org.
S9 Fractions and Recombinant Enzyme Systems for Pathway Elucidation
S9 Fractions: The S9 fraction, a post-mitochondrial supernatant of liver homogenates, offers a broader spectrum of drug-metabolizing enzymes than microsomes alone, as it contains both microsomal (Phase I) and cytosolic (Phase II) enzymes evotec.comtaylorandfrancis.comwikipedia.orgmdpi.com. This makes S9 fractions valuable for investigating both Phase I and Phase II metabolic pathways, especially when supplemented with appropriate cofactors like UDPGA and PAPS for Phase II reactions evotec.comtaylorandfrancis.com.
Recombinant Enzyme Systems: Recombinant enzyme systems, such as individual expressed CYP isoforms or other specific drug-metabolizing enzymes, are indispensable tools for pinpointing the exact enzymes responsible for a compound's metabolism (reaction phenotyping) nih.govevotec.com. By incubating this compound with specific recombinant enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), researchers can determine which enzyme(s) contribute most significantly to its metabolic transformation nih.govevotec.com. This approach is critical for understanding potential drug-drug interactions and the impact of genetic polymorphisms on drug metabolism. For instance, studies have shown that Selegiline itself is metabolized by CYP2D6, with N-demethylation to Nordeprenyl being a favored pathway nih.gov. Investigating this compound with specific recombinant CYPs would elucidate its specific enzyme-mediated transformations.
Deuterium Kinetic Isotope Effects on Metabolic Stability and Transformation
The incorporation of deuterium (an isotope of hydrogen) into a molecule can significantly influence its metabolic stability and transformation rates through the deuterium kinetic isotope effect (KIE) dovepress.comjuniperpublishers.comnih.govnih.gov. This effect arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond dovepress.comjuniperpublishers.com.
Quantitative Assessment of Intrinsic Clearance Rates in Vitro
The KIE can be quantitatively assessed by comparing the metabolic stability and intrinsic clearance rates of a deuterated compound (this compound) with its non-deuterated counterpart (Nordeprenyl). In in vitro assays, such as those using liver microsomes or hepatocytes, if the site of deuteration is also a site of metabolic attack, the C-D bond cleavage will be slower than the C-H bond cleavage dovepress.comjuniperpublishers.comnih.gov. This slower metabolic rate translates to a higher metabolic stability and a lower intrinsic clearance rate for the deuterated compound.
Quantitative assessment involves measuring the rate of disappearance of this compound and Nordeprenyl under identical in vitro conditions. The ratio of the rate constants for the non-deuterated to the deuterated compound (kH/kD) quantifies the KIE. A KIE greater than 1 indicates that the deuterated compound is metabolized more slowly, leading to an increased half-life and potentially improved pharmacokinetic profiles dovepress.comjuniperpublishers.comnih.gov. For example, studies on other compounds have shown that deuteration can lead to a 2-fold increase in oral bioavailability and a 3-fold increase in potency due to enhanced metabolic stability nih.gov.
Influence of Deuteration on Metabolite Formation Profiles
Reduced Metabolism at the Deuterated Site: If a specific site on Nordeprenyl is prone to metabolic oxidation, and deuterium atoms are placed at this site, the rate of metabolism at that specific position will be reduced dovepress.comjuniperpublishers.comnih.gov.
Metabolic Switching: The reduction in metabolism at the deuterated site might lead to increased metabolism at alternative, non-deuterated sites on the molecule. This phenomenon is known as "metabolic switching" nih.gov. While this can sometimes lead to the formation of new, potentially undesirable metabolites, it can also "shunt" metabolism towards more favorable pathways, potentially reducing the formation of toxic metabolites dovepress.comnih.gov.
Altered Metabolite Ratios: The relative abundance of different metabolites can change. For instance, if N-demethylation is a primary pathway for Nordeprenyl, and deuteration affects this pathway, the ratio of N-demethylated products to other metabolites could be altered.
Preclinical in Vivo Metabolic Characterization of Nordeprenyl D5
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Animal Models
ADME studies in preclinical animal models are fundamental to understanding the pharmacokinetic profile of a new chemical entity. bioivt.com The use of radiolabeling is a common technique in these studies to track the compound's disposition. evotec.com For Nordeprenyl-d5, such studies would likely involve the use of a radiolabeled form of the molecule to facilitate detection and quantification in various biological matrices.
Mass balance studies are designed to account for the total administered dose of a compound and determine the primary routes and rates of its elimination from the body. wuxiapptec.comfda.gov In a typical preclinical study for a compound like this compound, a radiolabeled version would be administered to animal models, and excreta (urine and feces) would be collected over a defined period until most of the radioactivity is recovered. d-nb.info
Based on studies of the parent compound, selegiline (B1681611), it is anticipated that this compound would be extensively metabolized and excreted primarily via the kidneys in urine. wikipedia.org A hypothetical mass balance study in a rodent model might yield results similar to those outlined in Table 1. The total recovery of radioactivity is expected to be high, indicating that the compound and its metabolites are efficiently cleared from the body. fda.gov
| Excretion Route | Percentage of Administered Dose Recovered (Mean ± SD) |
|---|---|
| Urine | 85.2 ± 5.4% |
| Feces | 12.5 ± 3.1% |
| Total Recovery | 97.7 ± 4.8% |
Understanding where a compound distributes within the body is crucial, especially for a neuroactive compound like this compound, a metabolite of the monoamine oxidase-B (MAO-B) inhibitor selegiline. medchemexpress.com Quantitative whole-body autoradiography (QWBA) is a powerful technique used to visualize and quantify the distribution of a radiolabeled drug in tissues. wuxiapptec.com
For this compound, it is expected that the compound would readily cross the blood-brain barrier and distribute to regions with high concentrations of MAO-B, such as the basal ganglia and thalamus. snmjournals.org Studies on analogous deuterated compounds, such as ¹⁸F-fluorodeprenyl-D₂, have shown favorable brain uptake and kinetics. researchgate.netsnmjournals.orgnih.gov A hypothetical tissue distribution study in a primate model might show the highest concentrations of this compound-related radioactivity in the brain, liver (as a primary site of metabolism), and kidneys (as a primary route of excretion), as detailed in Table 2.
| Tissue | Concentration of Radioactivity (ng-equivalents/g tissue) at Peak Time Point |
|---|---|
| Brain (Striatum) | High |
| Liver | High |
| Kidney | Moderate |
| Plasma | Moderate |
| Adipose Tissue | Low |
Metabolite profiling is essential for understanding the biotransformation of a drug and identifying any potentially active or reactive metabolites. nih.govnuvisan.com The use of deuterated compounds can aid in this process by creating a distinct isotopic signature that allows for the easy differentiation of drug-related material from endogenous compounds in mass spectrometry analysis. nih.gov
The metabolism of this compound is expected to follow pathways similar to its non-deuterated counterpart, which is a known metabolite of selegiline. nih.gov The primary metabolic pathways for selegiline involve N-dealkylation and hydroxylation. nih.gov Therefore, the metabolites of this compound would likely include deuterated versions of amphetamine and methamphetamine. Liquid chromatography-mass spectrometry (LC-MS/MS) is the analytical method of choice for identifying and quantifying these metabolites in biological samples such as plasma and urine. nih.gov A summary of expected major metabolites is provided in Table 3.
| Metabolite | Proposed Biotransformation | Biological Matrix Detected |
|---|---|---|
| (R)-Methamphetamine-d5 | N-methylation of this compound | Urine, Plasma |
| (R)-Amphetamine-d5 | N-depropargylation of this compound | Urine, Plasma |
| (R)-p-Hydroxymethamphetamine-d5 | Ring hydroxylation of Methamphetamine-d5 | Urine |
Stable Isotope Tracer Applications in Metabolic Flux Analysis
The presence of stable isotopes, such as the five deuterium (B1214612) atoms in this compound, allows the molecule to be used as a tracer to study metabolic pathways and quantify the rates of metabolic reactions, known as metabolic flux analysis. nih.govnih.gov This technique provides a dynamic view of metabolism that is not achievable with conventional methods. e-enm.org
Stable isotope tracers enable the tracking of atoms from a substrate as it is converted into various downstream metabolites. nih.govspringernature.com In the case of this compound, the deuterium atoms serve as a label to follow the hydrogen atoms through the metabolic cascade. By analyzing the isotopic composition of metabolites, researchers can elucidate the specific biochemical reactions the compound undergoes. simsonpharma.comacs.org For instance, the retention or loss of deuterium at specific positions can provide information about the mechanisms of enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. symeres.com
By measuring the rate of appearance of deuterated metabolites over time, it is possible to derive quantitative kinetic data for the metabolic fluxes through different pathways. e-enm.orgnih.gov This approach, often referred to as kinetic flux profiling, provides a quantitative measure of the in vivo metabolic activity. nih.gov The use of deuterated compounds can also reveal kinetic isotope effects, where the heavier deuterium atom can slow down the rate of bond cleavage, providing further insight into rate-limiting steps in a metabolic pathway. snmjournals.org This information is invaluable for building predictive models of a drug's metabolism and for understanding inter-individual variability.
Enzymology and Kinetic Analysis of Nordeprenyl D5 Interactions
Monoamine Oxidase B (MAO-B) Inhibition Kinetics of Deuterated Nordeprenyl (B1670301)
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of various biogenic amines, including dopamine (B1211576). Selegiline (B1681611), and by extension its deuterated analog Nordeprenyl-d5, are primarily studied for their inhibitory effects on this enzyme. Deuteration can influence reaction rates and binding affinities through kinetic isotope effects, offering a nuanced understanding of the inhibitory mechanism.
Characterization of Reversible and Irreversible Inhibition Mechanisms
Selegiline, the parent compound, is characterized as a potent, selective, and irreversible inhibitor of MAO-B medchemexpress.com. The irreversible nature of selegiline's inhibition stems from its propargyl group, which undergoes metabolic activation to form a covalent adduct with the enzyme's flavin cofactor snmjournals.org. While specific studies detailing the precise mechanism of this compound are limited, its structural similarity to selegiline suggests a comparable inhibitory profile. Deuterium (B1214612) substitution, particularly on the propargyl group or other key positions, is often employed in kinetic studies to probe the rate-limiting steps of enzyme-ligand interactions. The observation of a deuterium kinetic isotope effect would provide direct evidence for the involvement of C-H bond cleavage in the rate-determining step of the inhibition process, thereby supporting an irreversible or a slow-binding mechanism snmjournals.org. Such studies help to characterize whether this compound acts as a reversible competitive, non-competitive, or uncompetitive inhibitor, or if it exhibits irreversible inactivation similar to its non-deuterated counterparts.
Determination of Enzyme Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)
Enzyme kinetic studies are crucial for quantifying the potency of this compound as an MAO-B inhibitor. Inhibition constants, such as the Michaelis constant (Km) and the inhibition constant (Ki), along with the half-maximal inhibitory concentration (IC50), are determined through dose-response experiments. These values provide a quantitative measure of the compound's affinity for the enzyme and its efficacy in blocking enzymatic activity.
While direct IC50 values for this compound are not extensively reported in the provided literature, data for selegiline and its metabolite desmethylselegiline (nordeprenyl) offer comparative context. Selegiline exhibits an IC50 of approximately 51 nM against human MAO-B medchemexpress.com. Desmethylselegiline, a key metabolite, shows a lower potency, with an in vitro IC50 of around 625 nM against rat brain MAO-B nih.gov. Deuterated analogs, such as fluorodeprenyl-D2 (a bis-deuterium substituted analog), have been studied in the context of PET imaging, reporting an IC50 for MAO-B of 227 ± 36.8 nM nih.gov. These values highlight the quantitative differences in inhibitory potency that can arise from structural modifications and isotopic labeling.
Table 1: Comparative MAO-B Inhibition Potency
| Compound / Analog | Enzyme Source | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Selegiline | Human | In vitro | 51 | medchemexpress.com |
| Desmethylselegiline | Rat Brain | In vitro | 625 | nih.gov |
Comparative Kinetic Profiles with Non-Deuterated Analogues
Comparing the kinetic profiles of this compound with its non-deuterated counterparts, such as desmethylselegiline, is essential for understanding the impact of deuterium substitution. Deuterium kinetic isotope effects (KIEs) can manifest as changes in Vmax, Km, or Ki values. In the context of irreversible inhibition, KIEs can affect the rate constant for inactivation. For instance, studies using deuterated radiotracers like ¹¹C-L-deprenyl-D2 in PET imaging have demonstrated how deuterium substitution can alter binding kinetics, providing insights into the rate-limiting steps of enzyme-ligand interaction snmjournals.org.
The metabolic fate and subsequent enzymatic interactions of deuterated compounds can differ from their protium (B1232500) (hydrogen) analogs. While selegiline is metabolized to levoamphetamine and levomethamphetamine, this compound's specific metabolic pathways and their influence on MAO inhibition kinetics would require dedicated study. However, the general principle is that deuterium substitution can lead to slower metabolic breakdown or altered binding kinetics due to the stronger C-D bond compared to the C-H bond nih.gov. Such differences can be quantified through kinetic parameters, allowing for a direct comparison of the deuterated and non-deuterated forms.
Monoamine Oxidase A (MAO-A) Interaction Studies with this compound
While selegiline is highly selective for MAO-B over MAO-A at typical therapeutic doses (e.g., 10 mg/day oral), this selectivity can be diminished at higher doses or with alternative administration routes that bypass first-pass metabolism medchemexpress.comfrontiersin.orgosti.govnih.gov. For example, transdermal selegiline or orally disintegrating formulations at higher doses have been shown to inhibit MAO-A, contributing to potential antidepressant effects osti.govnih.goven-journal.org.
Studies investigating this compound's interaction with MAO-A would similarly aim to determine its selectivity profile. If this compound is a metabolite, its intrinsic affinity and inhibitory potential against MAO-A would be of interest. Given that desmethylselegiline is generally less potent than selegiline against MAO-B nih.gov, its selectivity for MAO-B over MAO-A might also differ. However, specific kinetic data for this compound's interaction with MAO-A is not detailed in the provided search results. Research in this area would involve direct enzyme assays using MAO-A as the substrate to determine IC50 or Ki values and to characterize the type of inhibition.
Atypical Enzyme Kinetics and Complex Binding Models
The study of enzyme kinetics can extend beyond simple Michaelis-Menten models to encompass more complex behaviors, such as hysteresis, cooperativity, or multi-substrate interactions, especially when dealing with specific enzyme-ligand systems or advanced analytical techniques like Positron Emission Tomography (PET).
Exploration of Multi-substrate Binding Kinetics
Information regarding "multi-substrate binding kinetics" specifically for this compound is not directly available in the provided search results. Typically, MAO enzymes act on single amine substrates. However, the concept of complex binding models is highly relevant in the context of quantitative PET imaging studies using radiolabeled tracers, including deuterated selegiline analogs. These studies often employ sophisticated kinetic models to accurately quantify enzyme activity in vivo.
For example, PET studies utilizing tracers like ¹¹C-L-deprenyl and its deuterated counterpart ¹¹C-L-deprenyl-D2 rely on multi-compartment kinetic models to describe the tracer's behavior in the brain and its interaction with MAO-B snmjournals.orgnih.govturkupetcentre.net. These models account for tracer delivery, reversible binding, and irreversible inactivation, often involving rate constants (e.g., K1, k2, k3) that describe these processes. The analysis of these complex kinetic models allows researchers to assess enzyme activity and the effects of inhibitors, even when the binding or inactivation mechanism is not straightforward. While this does not directly address multi-substrate binding, it highlights the application of advanced kinetic analysis to understand enzyme interactions with labeled compounds like this compound. The exploration of "atypical enzyme kinetics" in general refers to deviations from standard models, such as time-dependent inhibition or hysteresis, which could potentially be investigated for this compound using detailed progress curve analysis mdpi.com.
Compound List:
this compound
Selegiline (Deprenyl)
Desmethylselegiline (Nordeprenyl, Norselegiline)
Fluorodeprenyl-D2
Analysis of Substrate Inhibition and Activation Phenomena
Substrate inhibition is a common kinetic phenomenon observed in approximately 25% of known enzymes, where enzyme activity decreases at high substrate concentrations, deviating from the typical Michaelis-Menten saturation curve nih.govrsc.org. This inhibition is often attributed to the formation of unproductive enzyme-substrate complexes when multiple substrate molecules bind to the active site or allosteric sites nih.govnih.gov. Activation, conversely, involves an increase in enzyme activity with increasing substrate concentration beyond a certain point, sometimes leading to sigmoidal kinetics rather than hyperbolic unomaha.edu.
While this compound is primarily investigated for its role in positron emission tomography (PET) imaging and its deuterium isotope effect on enzyme binding rates snmjournals.orgnih.gov, the principles of analyzing substrate inhibition and activation are crucial for a comprehensive understanding of enzyme-ligand interactions. If this compound were to act as a substrate for an enzyme and exhibit such phenomena, its kinetic profile would be analyzed to determine the specific mechanisms, such as the formation of inhibitory enzyme-substrate complexes (ES₂) or enzyme-substrate-product complexes (ESP) rsc.orgnih.gov. Such analyses would involve fitting experimental data to models that account for these complex interactions, potentially using methods like global curve fitting to accurately describe the observed kinetics across a range of substrate concentrations jmb.or.krnih.gov. The literature on this compound predominantly focuses on its binding kinetics and metabolic fate rather than its own substrate inhibition properties.
Development and Application of Enzyme Kinetic Models
The quantitative description of enzyme behavior relies heavily on the development and application of kinetic models. These models allow researchers to predict enzyme activity, understand reaction mechanisms, and characterize the interactions of compounds like this compound with their target enzymes.
Utilization of Michaelis-Menten and Non-Michaelis-Menten Approaches
The Michaelis-Menten equation, , is a cornerstone of enzyme kinetics, relating reaction velocity () to substrate concentration (), maximum velocity (), and the Michaelis constant () patsnap.comlibretexts.org. represents the substrate concentration at which the reaction rate is half of , indicating the enzyme's affinity for the substrate patsnap.comlibretexts.org.
However, many biological systems, including the interactions of compounds like this compound with enzymes such as MAO-B, exhibit kinetics that deviate from the simple Michaelis-Menten model. For instance, in PET imaging studies, the kinetics of radioligands like deuterated L-deprenyl (this compound) are often described using more complex compartmental models. These models account for factors such as tracer delivery, binding to the target enzyme, and subsequent clearance or metabolism snmjournals.orgturkupetcentre.net. Parameters such as the plasma-to-organ transfer constant (), the rate of transfer from the organ back to plasma (), and the rate of binding to the enzyme () are determined through these non-Michaelis-Menten approaches turkupetcentre.net. The deuterium isotope effect, observed when this compound shows altered binding rates compared to its non-deuterated counterpart, is also a kinetic phenomenon studied using these advanced modeling techniques snmjournals.org.
Table 1: Kinetic Parameters in PET Imaging Models for Deuterated Selegiline Analogs
| Parameter | Description | Significance in Model | Reference |
| Plasma-to-organ transfer constant | Represents the rate of tracer influx into the tissue, influenced by blood flow and capillary permeability. | snmjournals.orgturkupetcentre.net | |
| Transfer rate from organ back to plasma | Describes the efflux of the tracer from the tissue back into the circulation. | turkupetcentre.net | |
| Rate of binding to MAO-B | Quantifies the rate at which the tracer binds to the target enzyme (MAO-B), proportional to the functionally active enzyme. | snmjournals.orgturkupetcentre.net | |
| Kinetic term proportional to MAO-B | Used in specific modeling contexts to represent the binding rate influenced by enzyme concentration. | snmjournals.org | |
| IQ | Incorporation Quotient (Uptake/Plasma Integral) | A measure normalizing organ uptake by the plasma input function, used to assess tracer accumulation. | snmjournals.org |
Progress Curve Analysis and Global Curve Fitting for Kinetic Data
Progress curve analysis involves monitoring the change in substrate concentration or product formation over the entire course of an enzyme-catalyzed reaction, rather than relying solely on initial reaction rates nih.govresearchgate.netcapes.gov.br. This method provides a richer dataset, allowing for the analysis of more complex kinetic behaviors, such as product inhibition, enzyme inactivation, or time-dependent effects nih.govnih.gov. By fitting the complete reaction curve to integrated rate equations or differential equations describing the kinetic mechanism, researchers can derive more robust kinetic parameters nih.govresearchgate.net.
Global curve fitting is a powerful extension of progress curve analysis, where multiple progress curves, potentially from different experimental conditions (e.g., varying substrate concentrations, inhibitor levels), are analyzed simultaneously rsc.orgjmb.or.kr. This approach enhances the precision and reliability of parameter estimates by leveraging information across the entire dataset jmb.or.krnih.gov. For compounds like this compound, where in vivo kinetic studies are common, progress curve analysis and global fitting are invaluable for accurately characterizing binding dynamics, metabolic rates, and the impact of isotopic substitution on enzyme interactions, often within the framework of compartmental or mechanistic models snmjournals.orgnih.govturkupetcentre.net. These techniques help to overcome limitations associated with simpler kinetic models and provide a more comprehensive understanding of the compound's behavior.
Compound List:
this compound
Selegiline (L-deprenyl)
Monoamine Oxidase B (MAO-B)
Monoamine Oxidase A (MAO-A)
L-deprenyl-D2
(18)F-fluorodeprenyl-D2
Substrate
Product
Enzyme-Substrate Complex (ES)
Enzyme-Substrate-Product Complex (ESP)
Preclinical Pharmacological Mechanisms of Action of Deuterated Nordeprenyl
Neuroprotective and Neurorescue Properties in Preclinical Research
The capacity of N-desmethyldeprenyl to protect and rescue neurons from various insults is a cornerstone of its preclinical profile. This activity appears to be independent of its monoamine oxidase (MAO) inhibitory effects and is centered on fundamental cellular survival pathways.
Preclinical evidence highlights the ability of N-desmethyldeprenyl to interfere with programmed cell death, or apoptosis. In an in vitro study using human melanoma cells subjected to glutathione (B108866) depletion, a model for cellular stress, (-)-desmethyl-deprenyl was shown to mitigate cell loss and reduce the apoptotic ratio. nih.gov Among its parent compound, (-)-deprenyl, and another metabolite, (-)-deprenyl-N-oxide, (-)-desmethyl-deprenyl was identified as the most effective in decreasing apoptotic activity. nih.gov
Another critical aspect of its neuroprotective action is the protection against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. Research using primary mesencephalic cultures demonstrated that L-(-)-desmethylselegiline protects dopamine (B1211576) neurons from excitotoxic damage mediated by the N-methyl-D-aspartate (NMDA) receptor. nih.gov This finding is particularly relevant to neurodegenerative conditions like Parkinson's disease where both dopaminergic neurons and excitotoxic mechanisms are implicated. The study noted that the efficacy of desmethylselegiline in this protective role was greater than that of selegiline (B1681611) itself. nih.gov
| Preclinical Model | Key Insult/Stress | Observed Effect of N-desmethyldeprenyl | Reference |
|---|---|---|---|
| A-2058 human melanoma cells | Glutathione depletion (BSO-induced toxicity) | Mitigated cell loss and decreased the apoptotic ratio. nih.gov | nih.gov |
| Rat primary mesencephalic cultures | NMDA receptor-mediated excitotoxicity | Protected dopamine neurons from excitotoxic damage. nih.gov | nih.gov |
Mitochondria are central to cell survival and death, and the maintenance of the mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health. A collapse in ΔΨm is an early event in apoptosis. nih.gov While direct studies on Nordeprenyl-d5 are limited, research on its parent compounds provides strong mechanistic insights.
In studies involving PC12 cells deprived of trophic support (serum and nerve growth factor), a condition that induces apoptosis, mitochondria underwent a progressive shift to lower ΔΨm values. nih.gov Treatment with (-)-deprenyl markedly reduced the proportion of mitochondria exhibiting this decreased ΔΨm. nih.gov Furthermore, the cytoprotective effects of (-)-desmethyl-deprenyl observed in models of cellular stress are explicitly suggested to involve surveillance of mitochondrial membrane stability. nih.gov Hypoxia-induced collapse in mitochondrial transmembrane potential was also shown to be reversed by treatment with various concentrations of (-)-deprenyl during re-oxygenation. nih.gov
| Experimental Condition | Effect on ΔΨm | Outcome | Reference |
|---|---|---|---|
| Hypoxia followed by re-oxygenation | Reversed the shift to lower ΔΨm values. nih.gov | Increased cell survival. nih.gov | nih.gov |
| Withdrawal of trophic support (serum/NGF) | Reduced the proportion of mitochondria with decreased ΔΨm. nih.gov | Increased percentages of intact cells and nuclei. nih.gov | nih.gov |
Antioxidant Mechanisms and Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a key pathological mechanism in many neurodegenerative disorders.
The parent compound, (-)-deprenyl, has demonstrated direct effects on ROS levels in preclinical models. In a study on PC12 cells subjected to hypoxia and re-oxygenation, an event known to increase ROS, treatment with (-)-deprenyl led to decreased peroxy radical levels. nih.gov This suggests an ability to interfere with the formation or persistence of these damaging molecules. The cytoprotective action of (-)-desmethyl-deprenyl is also attributed in part to its antioxidant properties, implying a similar mechanism of modulating ROS. nih.gov
N-desmethyldeprenyl has shown protective effects in cellular models of oxidative injury. Its cytoprotective action was investigated in A-2058 melanoma cells where toxicity was induced by L-buthionine-(S,R)-sulfoximine (BSO), a substance that depletes intracellular glutathione, a major endogenous antioxidant. nih.gov In this model, (-)-desmethyl-deprenyl mitigated the BSO-induced cell loss, and the authors concluded that antioxidant properties may play an important role in this protective process. nih.gov
Modulation of Neurotransmitter Systems in Preclinical Contexts
Beyond its direct cytoprotective and antioxidant effects, N-desmethyldeprenyl also modulates neurotransmitter systems, which contributes to its neuroprotective profile. A key finding in this area is its interaction with the glutamatergic system, the primary excitatory neurotransmitter system in the brain.
In preclinical studies, L-(-)-desmethylselegiline was found to protect mesencephalic dopamine neurons from excitotoxicity mediated by the overactivation of NMDA-type glutamate receptors. nih.gov This is a crucial mechanism, as glutamate-induced excitotoxicity is a final common pathway for neuronal death in a variety of neurological insults and diseases. By protecting vulnerable dopamine neurons from this process, N-desmethyldeprenyl demonstrates a targeted modulatory effect at the intersection of the glutamatergic and dopaminergic systems. This protective effect was found to be more potent than that of selegiline itself, suggesting that the desmethyl metabolite is a key contributor to the neuroprotective activity observed with its parent drug. nih.gov
| Neurotransmitter System | Preclinical Model | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Glutamatergic System | Rat primary mesencephalic cultures | Protects dopamine neurons from NMDA receptor-mediated excitotoxicity. nih.gov | Neuroprotection against glutamate-induced cell death in dopaminergic neurons. nih.gov | nih.gov |
Enhancement of Dopaminergic System Activity
Information regarding the direct effects of this compound on the dopaminergic system is not available. For the non-deuterated form, Nordeprenyl (B1670301) (desmethylselegiline), it is known to be an active metabolite of selegiline. wikipedia.org Selegiline enhances dopaminergic activity primarily through the irreversible inhibition of monoamine oxidase type B (MAO-B), the enzyme responsible for dopamine degradation in the brain. nih.govdrugbank.com This inhibition leads to increased levels of dopamine in the nigrostriatal pathways. drugbank.comnih.gov Furthermore, selegiline and its metabolite Nordeprenyl are described as catecholaminergic activity enhancers. wikipedia.org Studies on non-deuterated Nordeprenyl have shown it possesses neuroprotective properties for dopamine neurons. nih.gov However, without specific preclinical studies on this compound, it is not possible to confirm if it retains these properties, or how the introduction of deuterium (B1214612) isotopes affects its potency and interaction with the dopaminergic system.
Interactions with Cholinergic and Other Monoaminergic Systems
There is no specific information detailing the interactions of this compound with cholinergic or other monoaminergic systems, such as the serotonergic and noradrenergic systems. The parent compound, selegiline, is a selective inhibitor of MAO-B at lower doses, which primarily affects dopamine metabolism. nih.govnih.gov At higher, non-selective doses, it can also inhibit MAO-A, which would impact serotonin (B10506) and norepinephrine (B1679862) levels. The pharmacological profile of the non-deuterated metabolite, Nordeprenyl, is less characterized in terms of its broader monoaminergic and cholinergic interactions. The effect of deuteration on these potential off-target activities is unknown, and any description would be purely speculative.
Mechanisms Independent of Monoamine Oxidase Inhibition
Research into selegiline has suggested potential neuroprotective mechanisms that are independent of its MAO-B inhibition. nih.gov These proposed mechanisms include anti-apoptotic and antioxidant effects. nih.gov For instance, non-deuterated Nordeprenyl has been shown to protect mesencephalic dopamine neurons from excitotoxicity in vitro, suggesting a direct neuroprotective action. nih.govmssm.edu The process of deuteration is known to alter the pharmacokinetics of drugs by affecting their metabolic stability, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This modification could potentially enhance or alter these MAO-independent mechanisms. However, in the absence of specific studies on this compound, it is impossible to detail any such mechanisms or to provide data-driven tables on its pharmacological effects.
Research Applications of Nordeprenyl D5 in Neurochemical and Neurodegenerative Models
In Vitro Cellular Models of Neurodegeneration
In vitro models provide a controlled environment to dissect the molecular mechanisms of neurodegeneration and the effects of potential therapeutic agents. nih.govfrontiersin.org
Immortalized cell lines, such as the rat pheochromocytoma PC12 line, are widely used in neurodegenerative research because they can be differentiated to exhibit neuron-like characteristics. nih.gov These cells are often exposed to neurotoxins to simulate the neuronal damage seen in conditions like Parkinson's disease. researchgate.netpreprints.org Studies have investigated the potential of compounds like Deprenyl (B1670267) and its metabolites to protect PC12 cells from apoptotic death. nih.govnih.gov
In such experiments, Nordeprenyl-d5 is used as an internal standard. After treating the PC12 cells with the active, non-labeled Nordeprenyl (B1670301), a known quantity of this compound is added to the cell lysates before analysis. This allows researchers using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely measure the concentration of the therapeutic compound within the cells, correcting for variations in sample preparation and instrument response. nih.gov
Induced pluripotent stem cells (iPSCs) derived from patients with neurodegenerative diseases can be differentiated into specific neuronal and glial cell types (such as astrocytes and microglia), offering a more clinically relevant model. nih.govnih.govresearchgate.net These cultures allow for the study of disease mechanisms in a patient-specific genetic context. frontiersin.org
When testing the efficacy and metabolism of Nordeprenyl in these advanced cultures, this compound is critical for accurate quantification. alfa-chemistry.com For example, researchers can measure how effectively patient-derived dopaminergic neurons take up Nordeprenyl or how astrocytes metabolize it. The addition of this compound as an internal standard ensures that these measurements are precise, which is essential for understanding how a patient's specific genetic background might influence their response to a drug. nih.gov
Three-dimensional (3D) brain organoids are self-assembling structures grown from stem cells that recapitulate aspects of the complex architecture and cellular diversity of the human brain. nih.govmdpi.comfrontiersin.org These models provide a more physiologically relevant environment than 2D cell cultures for studying neurodevelopment and disease. nih.govfrontiersin.org
Analyzing drug penetration and metabolism within these dense, multi-layered tissues presents a challenge. When brain organoids are treated with Nordeprenyl to assess its neuroprotective effects, this compound is used as an internal standard to accurately quantify the compound's concentration within different regions of the organoid. preprints.org This helps determine the bioavailability of the drug within the complex 3D structure and correlate it with observed cellular responses. alfa-chemistry.com
Table 1: Application of this compound in In Vitro Models
| Model System | Description | Role of this compound | Research Goal |
|---|---|---|---|
| PC12 Cells | Immortalized rat cell line that mimics neuronal properties. | Internal standard for LC-MS/MS. | To quantify Nordeprenyl uptake and its effect on toxin-induced cell death. |
| iPSC-Derived Cultures | Patient-derived neurons and glia. | Internal standard for precise quantification. | To study drug metabolism and efficacy in a patient-specific genetic context. |
| 3D Neural Organoids | Self-organized, brain-like 3D structures. | Internal standard for analyzing drug distribution. | To measure the penetration and concentration of Nordeprenyl in complex tissue. |
In Vivo Preclinical Animal Models of Neurodegenerative Diseases
Animal models are crucial for evaluating the systemic effects, safety, and efficacy of potential drugs before human clinical trials. mdpi.com
Parkinson's disease is modeled in animals, typically rodents, by administering neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is metabolized to the toxic ion MPP+, or 6-hydroxydopamine (6-OHDA). nih.govparkinsonsroadmap.orgismrm.org These toxins selectively destroy dopaminergic neurons, mimicking the primary pathology of Parkinson's disease. nih.govnih.govnih.govbiorxiv.org
In preclinical trials testing Nordeprenyl's ability to protect these neurons, animals are administered the drug. To assess its pharmacokinetic profile, blood plasma and brain tissue samples are collected. nih.gov this compound is added to these samples during processing as an internal standard. This enables researchers to accurately measure the concentration of Nordeprenyl and its metabolites over time, determining its half-life, bioavailability in the brain, and optimal dosing regimens. alfa-chemistry.comrug.nl
Alzheimer's disease models often involve transgenic mice that overexpress genes like amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease. mdpi.comnih.govembopress.orginotiv.com These mice develop cognitive deficits that can be measured in behavioral tests. nih.govnih.gov
When investigating whether Nordeprenyl can ameliorate these cognitive impairments, its concentration in the brain and plasma must be correlated with behavioral outcomes. nih.gov this compound is essential for this task, serving as an internal standard to ensure the accurate measurement of drug exposure in the test animals. alfa-chemistry.com This precision allows for a reliable assessment of the relationship between the drug's concentration in the central nervous system and its therapeutic effects on Aβ-induced pathology and cognitive function. nih.gov
Table 2: Application of this compound in In Vivo Models
| Disease Model | Toxin/Genetic Factor | Role of this compound | Research Goal |
|---|---|---|---|
| Parkinson's Disease | MPP+ or 6-OHDA | Internal standard for pharmacokinetic analysis. | To determine the bioavailability and half-life of Nordeprenyl in plasma and brain tissue. |
| Alzheimer's Disease | Amyloid-Beta (Aβ) overexpression. | Internal standard for measuring drug exposure. | To correlate Nordeprenyl concentration in the CNS with improvements in cognitive function. |
Compound Reference Table
Assessment in Other Neurodegenerative Disease Models (e.g., Huntington's, Neuronal Ceroid Lipofuscinosis)
Currently, there is a lack of specific studies investigating this compound in models of Huntington's disease and Neuronal Ceroid Lipofuscinosis (NCL). However, the known neuroprotective properties of its non-deuterated counterpart, L-deprenyl, suggest that this compound could be a valuable tool in these research areas.
In the context of Huntington's disease , a case study reported that the concurrent use of fluoxetine (B1211875) and L-deprenyl in a 19-year-old female patient resulted in significant affective, behavioral, and motor improvements without adverse effects. nih.gov This suggests that exploring the effects of this compound, with its potentially enhanced pharmacokinetic properties, in preclinical models of Huntington's disease is a worthwhile endeavor. Research could focus on its ability to mitigate motor deficits and psychiatric symptoms.
Regarding Neuronal Ceroid Lipofuscinosis (NCL) , a group of inherited neurodegenerative lysosomal storage disorders, one study mentioned the use of selegiline (B1681611) in an open study of 21 patients, where it was one of the treatments evaluated. nih.gov Although the results were not conclusive for selegiline, the study highlights the exploration of various therapeutic avenues for this complex group of diseases. nih.govfrontiersin.orgnih.gov The potential of this compound in NCL research could lie in its ability to address downstream pathological cascades common to neurodegenerative disorders, such as oxidative stress and neuronal apoptosis.
| Neurodegenerative Disease Model | Parent Compound (L-deprenyl/Selegiline) Findings | Potential Research Focus for this compound |
| Huntington's Disease | A case study showed motor and behavioral improvements with L-deprenyl in combination with fluoxetine. nih.gov | Investigation of motor and psychiatric symptom mitigation in preclinical models. |
| Neuronal Ceroid Lipofuscinosis | Selegiline was included in an open-label study, though with inconclusive results. nih.gov | Exploration of effects on downstream pathological pathways like oxidative stress and apoptosis. |
Elucidation of Pathological Mechanisms and Potential Research Targets
The utility of this compound as a research tool extends to the fundamental investigation of pathological mechanisms that are common across various neurodegenerative diseases. Insights from studies on L-deprenyl are instrumental in guiding this research.
Investigation of Protein Misfolding and Aggregation
A key pathological hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins. Research has shown that L-deprenyl and similar compounds can prevent the toxic oligomerization and aggregation of α-synuclein, a protein centrally implicated in synucleinopathies like Parkinson's disease. nih.govmdpi.com This suggests a potential role for this compound in studies aimed at understanding and mitigating the processes of protein misfolding and aggregation that are also relevant in other neurodegenerative conditions.
Understanding Neuroinflammation and Oxidative Stress Responses in Disease Models
Neuroinflammation and oxidative stress are critical components of the pathology in a wide range of neurodegenerative disorders. L-deprenyl has been shown to possess potent antioxidant and anti-inflammatory properties. researchgate.net It can reduce oxidative stress and protect neurons from oxidative damage. nih.gov Studies have demonstrated that L-deprenyl mitigates oxidative stress-mediated neurodegeneration and can increase the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase. researchgate.netresearchgate.net Furthermore, L-deprenyl has been found to protect dopaminergic neurons from toxicity induced by glutathione (B108866) depletion. researchgate.net The cytoprotective effects of deprenyl are partly attributed to the induction of antioxidative proteins. nih.gov Given these properties, this compound could be a valuable tool for investigating the roles of neuroinflammation and oxidative stress in various disease models and for exploring the therapeutic potential of targeting these pathways.
| Pathological Mechanism | Key Findings for L-deprenyl/Selegiline | Potential Research Application of this compound |
| Neuroinflammation | Possesses anti-inflammatory properties. researchgate.net | Investigating the modulation of inflammatory cascades in neurodegenerative models. |
| Oxidative Stress | Reduces oxidative stress and protects against oxidative damage. nih.gov Increases the activity of antioxidant enzymes. researchgate.net | Elucidating the role of oxidative stress in disease progression and the efficacy of antioxidant strategies. |
Exploring Synaptic Plasticity and Cognitive Function in Preclinical Settings
Cognitive decline is a common and devastating symptom of many neurodegenerative diseases. L-deprenyl has been shown to improve cognitive function and enhance neuroplasticity in models of brain injury. nih.gov It has also been demonstrated to recover synaptic plasticity in the medial prefrontal cortex and improve related depression-like behaviors in a mouse model of Parkinson's disease. nih.gov These effects are linked to its ability to modulate dopaminergic and noradrenergic systems, which are crucial for synaptic plasticity and cognitive processes. nih.govfrontiersin.orgresearchgate.netnih.gov The potential of this compound in this area of research lies in its use to probe the mechanisms of synaptic dysfunction and to evaluate strategies aimed at preserving or restoring cognitive function in various preclinical models of neurodegeneration.
| Research Area | Key Findings for L-deprenyl/Selegiline | Potential Research Application of this compound |
| Synaptic Plasticity | Enhances neuroplasticity and recovers synaptic plasticity in brain injury and disease models. nih.govnih.gov | Investigating mechanisms of synaptic dysfunction and the potential for synaptic rescue. |
| Cognitive Function | Improves cognitive performance in preclinical models. nih.gov | Evaluating strategies to preserve or restore cognitive function in models of neurodegeneration. |
Future Perspectives in Nordeprenyl D5 Academic Research
Advanced Synthetic Approaches for Enhanced Isotopic Purity and Scalability
The utility of Nordeprenyl-d5 as an internal standard is directly dependent on its isotopic purity and availability. Future research will likely focus on developing more advanced synthetic methodologies to address these aspects.
Current synthetic routes for deuterated compounds often involve multi-step processes starting from commercially available precursors. rsc.orgresearchgate.net For instance, the synthesis of deuterated analogues of methamphetamine, which shares structural similarities with Nordeprenyl (B1670301), has been achieved in-house for use as internal standards in metabolic studies. nih.gov However, achieving high isotopic enrichment (>99%) and ensuring the position of the deuterium (B1214612) labels is specific and stable are paramount challenges.
Future synthetic strategies may focus on:
Flow Chemistry: Utilizing microreactor technology for deuteration reactions. Flow chemistry offers precise control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher isotopic purity and enabling safer handling of reagents like deuterium gas.
Enzymatic Synthesis: Exploring biocatalytic methods using engineered enzymes to perform specific deuteration steps. This approach could offer unparalleled selectivity and milder reaction conditions.
Scalability Solutions: Developing scalable purification techniques, such as supercritical fluid chromatography (SFC), to efficiently separate the desired deuterated compound from its non-deuterated or partially deuterated counterparts, ensuring high isotopic purity in larger batches.
The choice of the synthetic and derivatization route is critical, as it can significantly impact the mass spectrometric data and the degree of cross-contribution between the analyte and the internal standard. nih.gov
Integration of Multi-Omics Data in Deuterated Compound Metabolic Research
The study of how deuterated compounds are metabolized is crucial for their validation as internal standards and for understanding the kinetic isotope effect. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level view of the biological impact of deuteration. northeastern.edupharmalex.com
Future research can leverage multi-omics approaches to:
Elucidate Metabolic Pathways: By combining transcriptomic and proteomic data, researchers can identify the specific enzymes (e.g., cytochrome P450 isoforms) responsible for metabolizing this compound. nih.gov This helps in understanding if the deuteration alters the metabolic pathway compared to the non-deuterated compound.
Quantify Metabolic Shifts: Metabolomics can be used to perform a global analysis of endogenous metabolites, revealing any downstream metabolic perturbations caused by the presence of this compound. This is crucial for ensuring that the internal standard itself does not interfere with the biological system being studied.
Develop Predictive Models: Integrating multi-omics datasets allows for the construction of computational models that can predict the metabolic fate of deuterated compounds. nih.govresearchgate.net These models can simulate how genetic variations in metabolic enzymes might affect the metabolism of this compound, contributing to the field of personalized medicine.
Pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) are being developed to facilitate the integration of multi-omics data for creating context-specific metabolic models, which could be adapted for studying deuterated compounds. nih.gov This holistic approach provides a more comprehensive understanding than single-data-type analysis. northeastern.edupharmalex.com
| Omics Layer | Application in Deuterated Compound Research | Potential Insights for this compound |
| Genomics | Identifying genetic polymorphisms in metabolic enzymes. | Predicting inter-individual variability in this compound metabolism. |
| Transcriptomics | Measuring changes in gene expression of metabolic enzymes upon exposure. | Understanding the regulatory response to this compound. |
| Proteomics | Quantifying the abundance of metabolic enzymes and transporters. | Identifying the key proteins involved in this compound disposition. |
| Metabolomics | Profiling changes in endogenous metabolite levels. | Assessing the downstream biological impact and potential matrix effects. |
Novel Applications in Systems Biology and Quantitative Pharmacology Research
The precision afforded by using deuterated internal standards like this compound is a cornerstone of quantitative pharmacology and is becoming increasingly vital for systems biology.
Quantitative Pharmacology: In quantitative pharmacology, accurate measurement of drug and metabolite concentrations is essential for developing pharmacokinetic (PK) and pharmacodynamic (PD) models. This compound, as a stable isotope-labeled internal standard, is crucial for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. lcms.cztexilajournal.comnih.gov Its use minimizes variability arising from sample preparation and matrix effects, ensuring the accuracy and reproducibility of quantitative data. texilajournal.comnih.gov This high-quality data is fundamental for:
Accurate Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of Selegiline (B1681611) by precisely tracking its metabolite, Nordeprenyl.
Bioequivalence Studies: Comparing different formulations of a drug.
Therapeutic Drug Monitoring: Ensuring drug concentrations are within the therapeutic window.
Systems Biology: Systems biology aims to understand the complex interactions within biological systems. mdpi.com This requires quantitative data to build and validate mathematical models of biological networks. nih.gov The precise concentration data obtained using this compound can be integrated into systems biology models to:
Model Neurotransmitter Dynamics: Selegiline and its metabolites affect monoamine neurotransmitter levels. scirp.org Accurate quantification of Nordeprenyl can help model the extent and duration of MAO-B inhibition and its effect on dopamine (B1211576) metabolism in the brain. nih.govresearchgate.net
Network Pharmacology: Understand how the drug interacts with a network of targets and pathways, moving beyond the single-target paradigm.
Personalized Medicine: By combining quantitative drug/metabolite data with patient-specific multi-omics data, systems pharmacology models can help predict individual responses to treatment.
| Research Area | Role of this compound | Impact |
| Quantitative Pharmacology | High-precision quantification of Nordeprenyl in biological matrices. | Accurate PK/PD modeling, reliable bioequivalence assessment. |
| Systems Biology | Provides accurate input data for mathematical models of metabolic and signaling pathways. | Enhanced understanding of drug mechanism of action and network effects. |
| Personalized Medicine | Enables precise measurement for correlating drug exposure with individual patient genotypes and phenotypes. | Tailoring therapeutic strategies based on predicted individual responses. |
Exploration of Deuterated Analogues for Mechanistic Research Beyond Current Scope
The substitution of hydrogen with deuterium can alter the rate of chemical reactions in which a C-H bond is broken, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). researchgate.net This principle can be powerfully exploited to investigate enzyme mechanisms.
Future research can utilize this compound and other specifically deuterated analogues of Selegiline and its metabolites to probe the catalytic mechanism of MAO-B and other metabolizing enzymes. For example, studies with deuterated L-deprenyl (the parent drug of Nordeprenyl) have already been used to investigate the mechanism of MAO. These studies revealed a significant deuterium isotope effect, establishing that the cleavage of the carbon-hydrogen bond on the propargyl group is a rate-limiting step in the enzyme's inactivation. nih.gov
Expanding on this, researchers could:
Map Rate-Limiting Steps: Synthesize different isotopologues of Nordeprenyl with deuterium atoms at various positions. By comparing the metabolic rates of these analogues, it is possible to pinpoint which specific C-H bonds are broken during the rate-determining steps of its metabolism by enzymes like CYP450s.
Investigate Enzyme-Substrate Interactions: The KIE can provide insights into the transition state geometry of the enzyme-substrate complex. bohrium.com
Develop "Metabolically Stable" Analogues: If a specific site of metabolism is identified as a metabolic "soft spot," deuterating that position could slow down its metabolism, potentially leading to the development of new therapeutic agents with improved pharmacokinetic profiles. researchgate.net
Study Structure-Activity Relationships: Synthesizing and studying a range of deuterated and non-deuterated analogues of deprenyl (B1670267) can help elucidate structure-activity relationships, clarifying how molecular structure influences MAO-B inhibition and other pharmacological effects. nih.gov This can guide the design of new, more selective, and potent inhibitors. nih.gov
The exploration of deuterated analogues thus extends far beyond their use as internal standards, offering a sophisticated tool for fundamental mechanistic enzymology and rational drug design.
Q & A
Q. What ethical frameworks govern this compound studies involving human-derived samples?
- Methodological Answer : Adhere to Declaration of Helsinki principles for informed consent and data anonymization. For biobanked samples, ensure IRB approval and compliance with GDPR/HIPAA. Transparently report exclusion criteria (e.g., comorbidities, concomitant medications) to contextualize results .
Data Presentation Guidelines
- Tables : Include isotopic purity, pharmacokinetic parameters (e.g., t½, Vd), and statistical tests (e.g., p-values, Cohen’s d).
- Figures : Use line graphs for dose-response curves and heatmaps for metabolic pathway activity. Annotate chromatograms with m/z ratios for deuterated ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
